[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a chemical compound with the molecular formula C14H18N2O7 This compound is characterized by its unique structure, which includes an oxolan ring and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of the corresponding hydroxyl compound. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of ketones or aldehydes.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are employed under mild conditions.
Major Products Formed
Hydrolysis: Produces carboxylic acids and alcohols.
Oxidation: Yields ketones or aldehydes.
Substitution: Forms new compounds with substituted functional groups.
Scientific Research Applications
[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thymidine,5’-acetate: Similar structure with an acetate group at the 5’ position.
2’,3’,5’-Tri-O-acetyluridine: Contains multiple acetate groups and is used in similar research applications
Uniqueness
[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific configuration and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
Molecular Formula |
C14H18N2O7 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20)/t10?,11-,12-/m1/s1 |
InChI Key |
RGVBNBFNSBMXID-PQDIPPBSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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